

## Preclinical & Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

### Compound Focus: Falnidadamol

CAS No.: 196612-93-8

Cat. No.: S547937

[Get Quote](#)

The following table summarizes key experimental data from *in vitro* and *in vivo* studies, as well as findings from human clinical trials.

| Aspect            | Model/System                         | Findings/Outcome                                                                                                                                                           | Citation |
|-------------------|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| In Vitro Activity | EGFR kinase activity assay           | Potent inhibition with IC <sub>50</sub> of 3 nM.                                                                                                                           | [1] [2]  |
| Cellular Activity | A431 cells (EGFR-high)               | Inhibited EGF-induced receptor phosphorylation (EC <sub>50</sub> = 141 nM).                                                                                                | [2]      |
| In Vivo Efficacy  | A431 xenograft mice (oral)           | 10 mg/kg/day suppressed tumor growth (T/C value 15%); 50 mg/kg/day led to tumor regression.                                                                                | [1] [2]  |
| In Vivo PK        | A431 xenograft mice (oral, 10 mg/kg) | Plasma concentration: 2222 nM at 4h; 244 nM at 24h.                                                                                                                        | [1]      |
| Clinical Trial    | Phase I (Daily oral administration)  | Trial discontinued: low oral bioavailability, failed to reach target plasma levels, dose-limiting liver enzyme elevations, detection of a predominant inactive metabolite. | [3]      |

## Mechanism of Action and Experimental Evidence

**Falnidamol** is an orally active pyrimido-pyrimidine compound designed as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. It acts on the intracellular tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival [4] [3].

The experimental evidence for its activity is structured in the workflow below:



[Click to download full resolution via product page](#)

*Experimental workflow for **Falnidamol**, from biochemical assay to clinical trial.*

## Key Insights for Researchers

The story of **Falnidamol** offers critical lessons for drug development professionals:

- **The preclinical profile does not guarantee clinical success.** Despite high potency and selectivity in biochemical and cellular assays, and promising efficacy in animal models, the compound failed in humans due to factors (bioavailability, metabolism) that were not predicted by the preclinical models [1] [3].
- **Oral administration is no guarantee of adequate exposure.** The Phase I trial concluded that **target plasma levels could not be reached via the oral route at a reasonable dosage**, which was a primary reason for discontinuation [3].
- **Metabolite identification is crucial.** The discovery of a **preclinically unknown, abundant, and pharmacologically inactive metabolite** in human patients was a key finding that halted development [3]. This underscores the importance of thorough metabolite profiling early in development.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Falnidamol (BIBX 1382) | Selective EGFR Inhibitor | MedChemExpress [medchemexpress.com]
2. BIBX 1382 - Potent EGFR Inhibitor [apexbt.com]
3. Phase I and pharmacokinetic study of BIBX 1382 BS, an ... [pubmed.ncbi.nlm.nih.gov]
4. Falnidamol: Uses, Interactions, Mechanism of Action [go.drugbank.com]

To cite this document: Smolecule. [Preclinical & Clinical Data]. Smolecule, [2026]. [Online PDF].

Available at: [<https://www.smolecule.com/products/b547937#falnidamol-inn-bibx-1382>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com